

natural sources of 2-Hexanol butanoate

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Compound of Interest

Compound Name: 2-Hexanol butanoate

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An In-Depth Technical Guide on the Natural Sources of Hexyl Butanoate and Related Esters

Introduction

Volatility and aroma are critical components of the natural world, playing roles in plant defense, pollination, and the sensory characteristics of fruits and foods. Among the vast array of volatile organic compounds (VOCs), esters are primary contributors to the characteristic fruity and sweet notes. This technical guide focuses on the natural sources of hexyl butanoate and its isomers, compounds of significant interest in the flavor, fragrance, and potentially, pharmaceutical industries.

A clarification on nomenclature is essential. The user query specified "**2-Hexanol butanoate**," which refers to the ester formed from 2-hexanol and butanoic acid (sec-hexyl butanoate). However, the most commonly cited and studied related compounds in natural products are hexyl butanoate (derived from n-hexanol) and isomers such as hexyl 2-methylbutanoate. This guide will cover these prominent natural esters, providing data on their sources, biosynthesis, analytical methods, and potential biological relevance for researchers, scientists, and drug development professionals.

Natural Occurrence

Hexyl butanoate and its isomers are found predominantly in fruits and are key contributors to their aroma profiles.

- Hexyl Butanoate (n-Hexyl butanoate): This ester is a significant component of the aroma complex in a variety of fruits. It has been identified in passion fruit (*Passiflora edulis*)[1][2],

apples (*Malus domestica*)[3][4], sour guava (*Psidium acidum*)[5], plums (*Prunus domestica*)[6], and pears (*Pyrus communis*)[7]. Its scent is often described as fruity, sweet, and slightly waxy.[8]

- Hexyl 2-methylbutanoate: This branched-chain ester also contributes to the aroma of fruits, particularly apples and pears.[3][9][10] Its presence is often correlated with the ripe, fruity, and sweet notes characteristic of these fruits.

Quantitative Data

Quantifying volatile esters is crucial for understanding their contribution to aroma and for potential applications. The concentration of these compounds can vary significantly between cultivars, ripeness stages, and growing conditions.[3][9]

Table 1: Quantitative Analysis of Hexyl Butanoate in Natural Sources

Natural Source	Cultivar/Type	Concentration / Relative Abundance	Reference
Apple (<i>Malus domestica</i>) Peel	'Qinguan'	2709.52 ± 302.51 µg/kg FW	[3]
Apple (<i>Malus domestica</i>) Peel	'Honey Crisp'	1104.91 ± 141.56 µg/kg FW	[3]
Apple (<i>Malus domestica</i>) Peel	'Fuji'	1481.56 ± 167.33 µg/kg FW	[3]
Passion Fruit (<i>P. edulis</i>) Pulp	Conventional	5% of total chromatogram area	[1][2]
Passion Fruit (<i>P. edulis</i>) Pulp	Organic	2% of total chromatogram area	[1][2]

| Sour Guava (*Psidium acidum*) | Not Specified | 3.7% of total chromatogram area [[5] |

Table 2: Quantitative Analysis of Hexyl 2-Methylbutanoate in Natural Sources

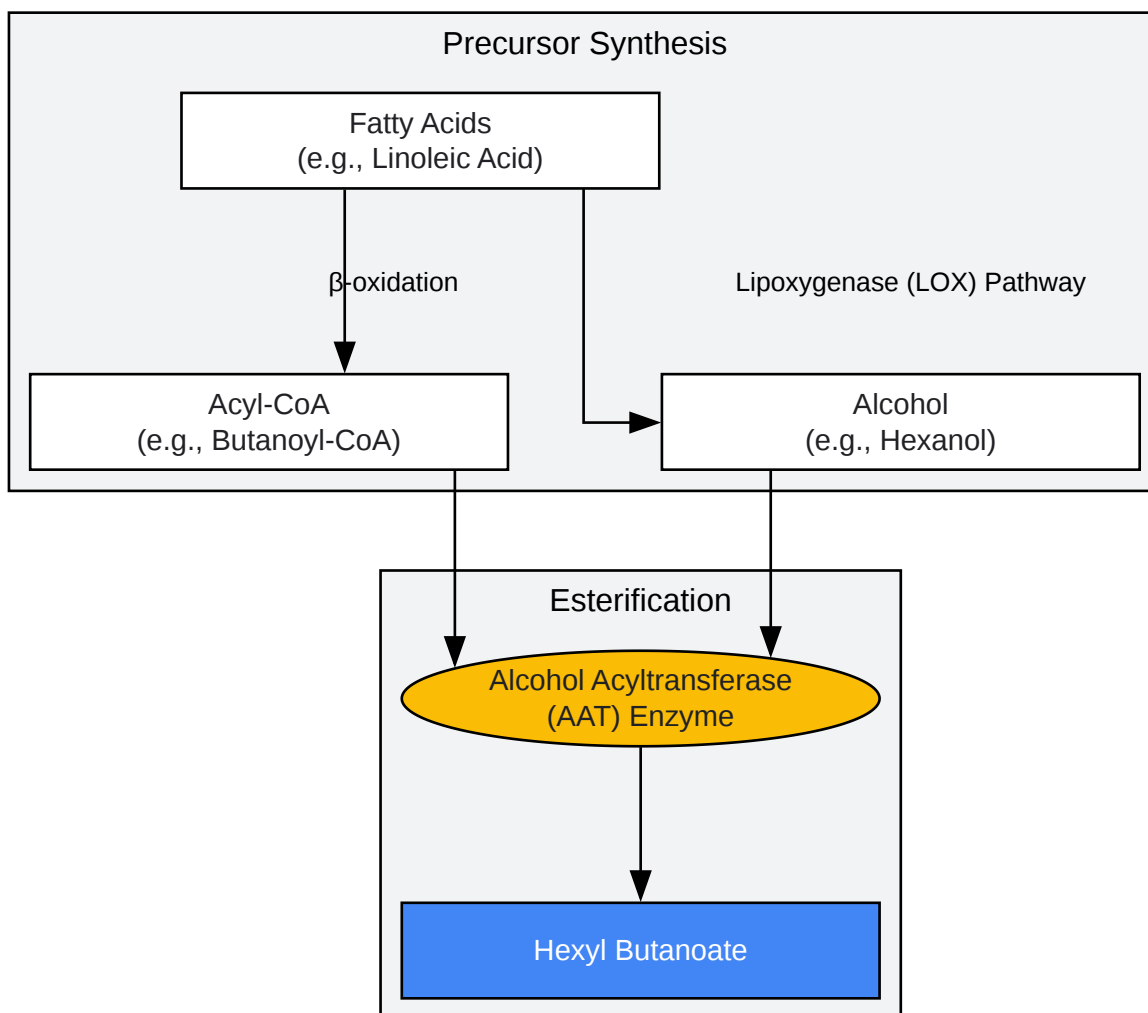
Natural Source	Cultivar/Type	Concentration	Reference
Apple (<i>Malus domestica</i>) Peel	'Qinguan'	1968.04 ± 201.11 μg/kg FW	[3]
Apple (<i>Malus domestica</i>) Peel	'Honey Crisp'	6470.93 ± 459.78 μg/kg FW	[3]
Apple (<i>Malus domestica</i>) Peel	'Fuji'	1089.47 ± 121.09 μg/kg FW	[3]

| Pear (*Pyrus communis*) | 'Dangshansuli' | 11.53 ng/g FW |[7] |

Biosynthesis of Hexyl Esters

The formation of hexyl butanoate and related esters in plants is a product of lipid metabolism. The general pathway involves the synthesis of alcohol and acyl-CoA precursors, which are then combined by an enzyme.

The core reaction is the esterification of an alcohol (e.g., hexanol) with an acyl-coenzyme A (acyl-CoA) derivative (e.g., butanoyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The precursors themselves arise from fatty acid metabolic pathways. Alcohols like hexanol are formed via the lipoxygenase (LOX) pathway from fatty acids, while acyl-CoAs are generated through β -oxidation or other fatty acid synthesis routes.



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Fig 1. Generalized biosynthetic pathway for hexyl butanoate in plants.

Experimental Protocols: Analysis of Volatile Esters

The gold-standard method for the extraction and analysis of volatile compounds like hexyl butanoate from complex natural matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).^{[3][11][12]}

Detailed Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

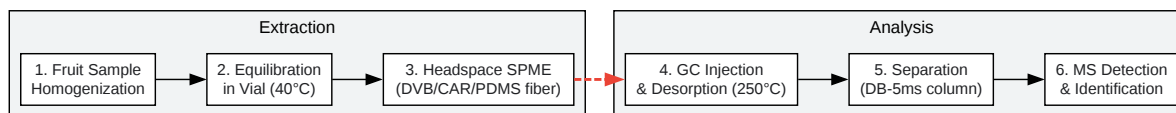
- Homogenize a known weight (e.g., 3-5 g) of the fresh fruit sample, potentially in liquid nitrogen to halt enzymatic activity.[\[13\]](#)
- Transfer the homogenate to a headspace vial (e.g., 20-40 mL).
- To enhance the release of volatiles, an aqueous solution of NaCl (e.g., 5-10% w/v) can be added. This increases the ionic strength of the matrix, promoting the partitioning of volatile compounds into the headspace.[\[11\]](#)
- An internal standard (e.g., ethyl nonanoate) should be added for semi-quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Seal the vial and place it in a thermostatic bath (e.g., 40-50°C) for an equilibration period (e.g., 15 minutes) with constant stirring.[\[11\]](#)[\[14\]](#)
- Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined adsorption time (e.g., 30 minutes). A common fiber for broad-range volatile analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[\[11\]](#)[\[13\]](#)
- After extraction, retract the fiber and immediately introduce it into the GC injector.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection and Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet, typically at a high temperature (e.g., 250°C) in splitless mode for several minutes.[\[11\]](#)[\[13\]](#)
- Separation: Use a capillary column suitable for volatile compound separation, such as a DB-5ms (5% phenyl-methylpolysiloxane).[\[11\]](#) A typical oven temperature program starts at a low temperature (e.g., 40°C, hold for 3-4 min), then ramps up (e.g., at 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.[\[11\]](#)[\[13\]](#)
- Detection and Identification: Use a mass spectrometer operating in electron ionization (EI) mode (e.g., at 70 eV). Identify compounds by comparing their mass spectra and retention indices (calculated using an n-alkane series) with those in spectral libraries (e.g., NIST, Wiley).[\[3\]](#)



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Fig 2. Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

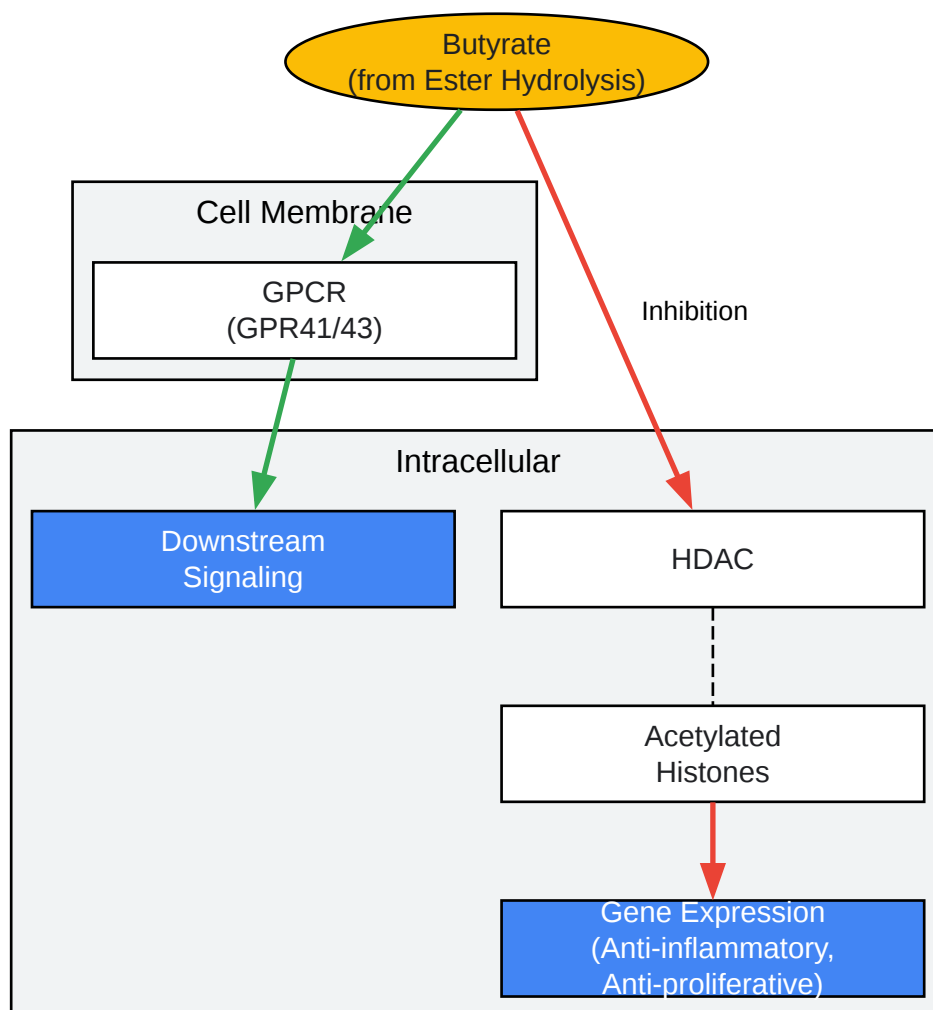
Potential Biological Relevance for Drug Development

While hexyl butanoate is primarily recognized as a flavor and fragrance agent, its chemical structure warrants consideration from a pharmacological perspective. Upon ingestion and subsequent hydrolysis by esterase enzymes, hexyl butanoate would yield hexanol and butanoate (butyrate). Butyrate is a short-chain fatty acid (SCFA) with well-documented and profound biological activities.[15][16] For drug development professionals, the potential of hexyl butanoate to act as a prodrug for butyrate delivery is of significant interest.

SCFAs, particularly butyrate, are crucial signaling molecules in the gut and have systemic effects. They exert their influence through two primary mechanisms:

- **G-protein Coupled Receptor (GPCR) Activation:** Butyrate activates specific GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), on the surface of various cells, including enteroendocrine and immune cells. This can trigger downstream signaling cascades that modulate inflammation, gut hormone secretion (like GLP-1), and metabolic regulation.[17][18]
- **Histone Deacetylase (HDAC) Inhibition:** Butyrate can enter cells and act as an inhibitor of histone deacetylases. By preventing the removal of acetyl groups from histones, HDAC inhibition leads to a more open chromatin structure, altering gene expression. This mechanism is linked to anti-inflammatory and anti-proliferative effects, making it a target in cancer and inflammatory disease research.[17][19]

These activities suggest that butyrate plays a role in managing inflammatory conditions, metabolic diseases like type 2 diabetes, and certain cancers.[15][16]



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Fig 3. Key signaling pathways of butyrate, a hydrolysis product of hexyl butanoate.

Conclusion

Hexyl butanoate and its isomer, hexyl 2-methylbutanoate, are important naturally occurring esters that define the characteristic aromas of many valuable fruits, including apples, pears, and passion fruit. Quantitative analysis reveals that their concentrations can be significant, reaching levels of several thousand $\mu\text{g/kg}$ in certain apple cultivars. The established HS-SPME-GC-MS methodology provides a robust framework for their extraction and identification. While their primary application lies in the flavor and fragrance sector, the potential for hexyl

butanoate to serve as a metabolic precursor to the biologically active short-chain fatty acid, butyrate, opens an intriguing avenue for research in drug delivery and development, particularly in the context of gastrointestinal and metabolic disorders. This guide provides a foundational resource for scientists exploring the multifaceted nature of these volatile compounds.

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